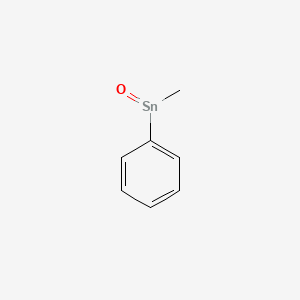

Methyl(phenyl)stannanone

Description

Properties

CAS No. |

20447-44-3 |

|---|---|

Molecular Formula |

C7H8OSn |

Molecular Weight |

226.85 g/mol |

IUPAC Name |

methyl-oxo-phenyltin |

InChI |

InChI=1S/C6H5.CH3.O.Sn/c1-2-4-6-5-3-1;;;/h1-5H;1H3;; |

InChI Key |

ZMCZWKGAWRLZNP-UHFFFAOYSA-N |

Canonical SMILES |

C[Sn](=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Methyl Phenyl Stannanone and Analogous Organostannanones

Precursor Synthesis and Reactivity in Stannanone Formation

The foundation of methyl(phenyl)stannanone synthesis lies in the preparation and reactivity of suitable organotin precursors. These precursors are typically organotin halides that, upon controlled reaction, assemble into the desired stannanone structure.

Di- and Multi-tin Precursors for Oligomeric Organotin-Oxo Assembly

The construction of oligomeric organostannanones, which consist of multiple tin-oxygen units, often begins with di- or multi-tin precursors. While a direct precursor containing multiple methyl(phenyl)tin units is specialized, the principles of their formation can be inferred from the synthesis of related organotin compounds. The conventional method for preparing organotin halides involves the comproportionation reaction of a tetraorganotin with a tin(IV) halide. um.edu.my For a mixed-substituent precursor, this would involve a carefully controlled reaction.

Another approach is the direct synthesis, which involves the reaction of metallic tin with organic halides. um.edu.my While less precise for generating mixed-substituent tins, it is a fundamental method in organotin chemistry. More control can be achieved through the stepwise addition of different Grignard reagents to a tin tetrahalide. For instance, the synthesis of phenyltin species can be achieved through the phenylation of tin iodide using phenylmagnesium bromide. researchgate.net A similar sequential approach could be envisioned for creating a methyl(phenyl)tin halide precursor.

The reactivity of these precursors is dictated by the lability of the tin-halide bond, which is susceptible to cleavage, and the ability of the tin atom to expand its coordination number beyond four, facilitating the formation of Sn-O-Sn bridges. gelest.com

Role of Hydrolytic Pathways in Stannanone Synthesis

The central reaction in the formation of organostannanones from organotin halide precursors is hydrolysis. This process involves the reaction of the precursor with water, leading to the replacement of the halide with a hydroxyl group, which then condenses to form the tin-oxygen-tin (stannoxane) linkage that constitutes the backbone of the final structure.

The hydrolysis of organotin halides is a convenient route for generating cage-like compounds. um.edu.my The initial hydrolysis of a hypothetical methyl(phenyl)tin dihalide, Me(Ph)SnX₂, would yield a transient dihydroxide, Me(Ph)Sn(OH)₂. This highly reactive species would then undergo intermolecular condensation, eliminating water to form oligomeric [Me(Ph)SnO]n structures. The study of the hydrolysis of methyltin(IV) trichloride (B1173362) has shown the formation of various hydroxylated and polynuclear species in solution, indicating the complexity of the equilibria involved. researchgate.net The hydrolysis of phenyl isocyanate has been shown to be catalyzed by a general base, with one water molecule acting as a nucleophile and another as a general base, a mechanism that could be analogous in the context of organotin halide hydrolysis. rsc.org

The susceptibility of organotin halides to hydrolysis makes this a primary pathway for the synthesis of organotin oxides. um.edu.my The control of this hydrolysis, through factors such as pH, temperature, stoichiometry of water, and solvent, is critical in directing the assembly towards a specific stannanone architecture.

Targeted Synthesis of Monomeric and Oligomeric this compound Structures

Achieving a specific structure for this compound, whether a discrete monomer or a well-defined oligomer, requires precise control over the assembly process.

Controlled Assembly of Oligomeric Organotin-Oxo Compounds

The self-assembly of organostannoxanes can lead to a variety of fascinating structures, such as drums and ladders. acs.org These structures are formed through the controlled condensation of organotin precursors. For example, the reaction of n-BuSn(O)(OH) with carboxylic acids in a 1:1 stoichiometry has been used to synthesize organostannoxane drums. acs.org Applying this principle to this compound, the controlled hydrolysis of a suitable precursor in the presence of specific templating agents or ancillary ligands could direct the assembly towards a desired oligomeric form.

The resulting structure is often a thermodynamically stable product, and its formation can be influenced by the nature of the organic substituents on the tin atom. The steric and electronic properties of the methyl and phenyl groups in this compound would play a crucial role in determining the geometry and stability of the resulting oligomer.

Strategies for Shape and Nuclearity Control in this compound Architectures

The final shape and the number of tin atoms (nuclearity) in the stannanone architecture are highly dependent on the synthetic conditions. The choice of precursor is fundamental; for instance, diorganotin precursors tend to form ladder or drum structures. acs.orgearthlinepublishers.com For a monosubstituted stannanone like this compound, the resulting structures could be more complex.

Key strategies for controlling the architecture include:

Stoichiometry: The precise ratio of the organotin precursor to the hydrolyzing agent (water) can influence the extent of condensation and the size of the resulting oligomer.

Ancillary Ligands: The use of carboxylates, phosphonates, or other coordinating ligands can cap reactive sites and direct the assembly to form discrete clusters with specific shapes and nuclearities. These ligands can bridge multiple tin centers, effectively acting as templates for the final structure.

Solvent Effects: The polarity and coordinating ability of the solvent can affect the solubility of intermediates and influence the kinetics and thermodynamics of the assembly process, thereby favoring the formation of one structure over another. acs.org

Temperature and Reaction Time: These parameters can be adjusted to control the rate of hydrolysis and condensation, allowing for the isolation of kinetic or thermodynamic products.

By carefully manipulating these factors, it is possible to guide the self-assembly process towards a specific this compound architecture.

Novel Synthetic Routes and Mechanistic Investigations for this compound

While hydrolysis of organotin halides is the most common route, research into novel synthetic methodologies and a deeper mechanistic understanding is ongoing. Mechanistic investigations into related organotin reactions, such as carbon-hydrogen bond stannylation, reveal complex, multi-step processes involving catalytic species, which could inspire new synthetic strategies. earthlinepublishers.com

The development of new organotin precursors could also open up new synthetic pathways. For example, processes for preparing organotin compounds with alkyl and alkylamino substituents are being explored for applications in materials science. google.com Such novel precursors might offer different reactivity and assembly behavior compared to traditional halide-based starting materials.

Furthermore, solventless methodologies, such as grinding reactants together at room temperature, have been shown to be effective for the synthesis of some organostannoxanes and could represent a more environmentally friendly approach to synthesizing this compound. acs.org A thorough mechanistic investigation of the formation of this compound, likely involving advanced spectroscopic and computational methods, would be invaluable for optimizing existing synthetic routes and designing new ones with greater precision and control.

Advanced Structural Elucidation and Spectroscopic Characterization of Methyl Phenyl Stannanone Systems

High-Resolution Crystallographic Analysis of Methyl(phenyl)stannanone Frameworks

Crystallographic analysis provides the most definitive information about the three-dimensional arrangement of atoms in a molecule. For this compound systems, which tend to form complex oxo clusters, X-ray diffraction is an indispensable tool.

Single-Crystal X-ray Diffraction Studies of Organotin Oxo Clusters

In the context of methyl- and phenyl-substituted organotin oxides, single-crystal X-ray diffraction has been successfully used to characterize complex macrocycles. For example, the reaction of MeSi(CH₂SnPh₂I)₃ with a base leads to large molecular diorganotin oxides with intricate, aesthetically pleasing structures. nih.gov These studies reveal that the tin atoms within these frameworks are often penta-coordinated, adopting a distorted trigonal bipyramidal geometry. nih.gov

Analysis of Sn-O Bonding Geometries and Stereochemistry in this compound Derivatives

The Sn-O bonds are central to the structure of stannanones. In various tin oxides and organotin complexes, Sn-O bond lengths can vary significantly, typically ranging from approximately 2.0 Å to over 2.4 Å. materialsproject.orgmaterialsproject.org For instance, in some tin oxides, Sn-O bond distances are observed in the range of 2.07-2.13 Å. materialsproject.org In more complex structures, these bond lengths can be influenced by the coordination number of the tin and oxygen atoms. For example, Sn-O bond lengths are generally around 2.10 Å for three-coordinate oxygen and 1.98 Å for two-coordinate oxygen. researchgate.net

Table 1: Representative Sn-O Bond Geometries in Organotin Compounds

| Compound Family | Sn Coordination | Typical Sn-O Bond Length (Å) | Typical C-Sn-C Angle (°) | Typical O-Sn-O Angle (°) |

|---|---|---|---|---|

| Diorganotin Oxides | Trigonal Bipyramidal | 2.05 - 2.20 | 110 - 140 | 145 - 155 |

| Tin(II) Oxide (red) | Trigonal Pyramidal | 2.06 - 2.12 | N/A | 76.6 - 94.6 |

| Tin(IV) Oxide | Octahedral | 2.03 - 2.34 | N/A | N/A |

State-of-the-Art Spectroscopic Techniques for this compound

Spectroscopic methods provide complementary information to crystallographic data and are essential for characterizing compounds in solution and identifying functional groups.

Advanced NMR Spectroscopy (e.g., ¹¹⁹Sn NMR, ¹H/¹³C Correlation)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying organotin compounds. Tin has three spin-1/2 isotopes (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most commonly studied due to its favorable sensitivity. huji.ac.il

¹¹⁹Sn NMR: The chemical shift range for ¹¹⁹Sn is vast, spanning over 5000 ppm, which makes it highly sensitive to the electronic environment around the tin atom. northwestern.edu The chemical shift is influenced by factors such as the nature of the substituents, the coordination number of the tin atom, and the solvent. For diorganotin oxides, ¹¹⁹Sn NMR signals are often observed in the range of -125 to -170 ppm. nih.gov For three-coordinated tin(II) complexes, the resonances can range from +138 to -338 ppm. acs.org For a hypothetical four-coordinate this compound, the chemical shift would be expected to fall within the general range for Sn(IV) compounds.

¹H and ¹³C NMR: ¹H and ¹³C NMR provide information about the organic ligands attached to the tin atom. In a this compound system, one would expect to see signals for the methyl protons and the phenyl protons in the ¹H NMR spectrum. The chemical shifts of these protons are influenced by the electronegativity of the tin-oxygen framework. Similarly, the ¹³C NMR spectrum would show distinct signals for the methyl carbon and the various carbons of the phenyl group (ipso, ortho, meta, para). youtube.comcompoundchem.comlibretexts.org The chemical shifts for carbons in organotin compounds are generally found in predictable regions, with sp³ carbons absorbing between 0 and 90 ppm and sp² carbons between 110 and 220 ppm. libretexts.org Two-bond Sn-H coupling constants are typically around 50 Hz. huji.ac.il

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| ¹¹⁹Sn | -100 to -200 | Based on analogous diorganotin oxides. nih.gov |

| ¹H | ~0.5 - 1.5 (Methyl) | Shifted downfield due to proximity to Sn. |

| ~7.2 - 7.8 (Phenyl) | Typical aromatic region, with potential splitting patterns. | |

| ¹³C | ~5 - 15 (Methyl) | Alkyl region. |

| ~128 - 140 (Phenyl) | Aromatic region, with distinct signals for ipso, ortho, meta, and para carbons. |

Note: These are estimated values based on data for related methylphenyltin compounds and general principles of NMR spectroscopy. rsc.orgmdpi.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the characteristic vibrational modes of functional groups within a molecule.

FT-IR Spectroscopy: The key feature in the FT-IR spectrum of a stannanone would be the Sn-O stretching vibrations. In tin oxides, the Sn-O stretching and O-Sn-O bending vibrations typically appear in the region of 400-700 cm⁻¹. researchgate.netsemanticscholar.org Specifically, bands around 575 cm⁻¹ and 615 cm⁻¹ have been assigned to O-Sn-O bending and Sn-O stretching modes, respectively, in SnO₂. researchgate.net The presence of methyl and phenyl groups would also give rise to characteristic C-H stretching and bending vibrations, as well as aromatic C=C stretching bands.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. For tin oxides, characteristic Raman peaks are also observed in the low-frequency region. For example, in β-Ga₂O₃ with tin incorporation, the evolution of Sn-O bonds can be tracked, and in SnO₂, characteristic modes (E_g, A_1g, B_2g) are observed. nih.govmdpi.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Sn-O Stretch | 550 - 650 | FT-IR, Raman |

| O-Sn-O Bend | 400 - 500 | FT-IR, Raman |

| C-H Stretch (Methyl) | 2850 - 3000 | FT-IR |

| C-H Stretch (Aromatic) | 3000 - 3100 | FT-IR |

| C=C Stretch (Aromatic) | 1450 - 1600 | FT-IR, Raman |

Note: Frequencies are based on data for tin oxides and general organic functional groups. researchgate.netresearchgate.netnih.gov

Mass Spectrometry (e.g., ESI-MS, MALDI-TOF) for Oligomer Identification

Mass spectrometry is a crucial technique for determining the molecular weight and identifying the oligomeric state of stannanones.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique well-suited for the analysis of organometallic complexes, including organotin compounds. nih.gov It allows for the detection of molecular ions and their adducts with minimal fragmentation, which is essential for preserving the integrity of often labile organotin-protein adducts during analysis. nih.gov This technique is valuable for identifying the various oligomeric species of this compound that may exist in solution.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: MALDI-TOF MS is another powerful technique for the analysis of oligomers and polymers. nih.gov It can be used to study the end-group distribution of oligomeric species, which is particularly relevant for understanding the polymerization of stannanones. mdpi.com The characteristic isotopic pattern of tin, with its multiple stable isotopes, provides a clear signature in the mass spectrum, aiding in the identification of tin-containing fragments. labrulez.com

Electronic Structure and Bonding Analysis in this compound

The electronic landscape of this compound is characterized by a complex interplay of covalent and polar interactions, significantly influenced by the presence of the tin-oxygen double bond (Sn=O) and the distinct electronic contributions of the methyl and phenyl substituents. Computational models, such as DFT, are indispensable for dissecting these electronic features. fortunejournals.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the reactivity and kinetic stability of a molecule. mdpi.comresearchgate.net For this compound, the composition of these orbitals is expected to be a hybrid of atomic orbitals from the tin, oxygen, and the attached organic moieties.

The HOMO is anticipated to have significant contributions from the p-orbitals of the oxygen atom and the Sn-C bonds, reflecting the lone pair character of the oxygen and the sigma bonds of the organometallic framework. The LUMO, conversely, is likely to be dominated by the antibonding π* orbital of the Sn=O bond. researchgate.net The energy gap between the HOMO and LUMO is a key indicator of the molecule's stability and its susceptibility to electronic excitation. libretexts.org

A hypothetical molecular orbital composition for this compound, derived from theoretical principles, is presented in the interactive table below.

| Molecular Orbital | Primary Atomic Orbital Contributions | Energy (eV) |

| LUMO+1 | σ(Sn-C), σ(C-H) | -1.2 |

| LUMO | π*(Sn=O) | -2.5 |

| HOMO | p(O), σ(Sn-C) | -6.8 |

| HOMO-1 | π(Phenyl) | -8.5 |

| HOMO-2 | σ(Sn-C), σ(C-H) | -10.2 |

This table presents hypothetical data based on theoretical principles of organotin chemistry and is for illustrative purposes.

NBO analysis offers a more intuitive chemical picture of bonding by partitioning the molecular wavefunction into localized orbitals corresponding to core electrons, lone pairs, and bonds. youtube.comslideshare.net This method provides valuable insights into the hybridization of atomic orbitals and the nature of donor-acceptor interactions within the molecule.

For this compound, the Sn=O bond is expected to be highly polarized, with a significant accumulation of negative charge on the oxygen atom and a corresponding positive charge on the tin atom. The NBO analysis would likely reveal a σ-bond and a π-bond constituting the double bond, with the oxygen lone pairs exhibiting significant p-character.

Below is an interactive table summarizing hypothetical NBO analysis data for this compound.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) O | σ(Sn-Cmethyl) | 3.2 |

| LP(1) O | σ(Sn-Cphenyl) | 2.8 |

| π(Cphenyl-Cphenyl) | π(Sn=O) | 5.1 |

| σ(Sn-Cmethyl) | σ(Sn-Cphenyl) | 0.9 |

This table presents hypothetical data based on theoretical principles of organotin chemistry and is for illustrative purposes.

While experimental spectra of monomeric this compound are not available, theoretical calculations can predict key spectroscopic features.

Vibrational Frequencies: The infrared (IR) spectrum is expected to be characterized by a strong absorption band corresponding to the Sn=O stretching vibration. Due to the double bond character, this frequency would be significantly higher than that of a Sn-O single bond. Other characteristic vibrations would include the Sn-C stretching modes and the internal modes of the phenyl and methyl groups.

| Vibrational Mode | Calculated Frequency (cm-1) | Description |

| ν(Sn=O) | 950 - 1050 | Tin-Oxygen double bond stretch |

| ν(Sn-Cphenyl) | 450 - 550 | Tin-Phenyl stretch |

| ν(Sn-Cmethyl) | 500 - 600 | Tin-Methyl stretch |

| ν(C=C)phenyl | 1580 - 1600 | Phenyl ring stretch |

| δ(CH3) | 1380 - 1420 | Methyl deformation |

This table presents hypothetical data based on theoretical principles of organotin chemistry and is for illustrative purposes.

119Sn NMR Chemical Shift: The 119Sn NMR chemical shift is highly sensitive to the coordination number and electronic environment of the tin atom. For a tricoordinate tin center in a stannanone, the chemical shift is expected to be in a distinct region compared to tetracoordinate or pentacoordinate organotin compounds. academie-sciences.fr Theoretical calculations using relativistic DFT methods can provide an estimate of this chemical shift. researchgate.netnih.gov

| Parameter | Predicted Value (ppm) |

| Calculated 119Sn Chemical Shift | +150 to +250 |

This table presents a hypothetical predicted range based on general trends in 119Sn NMR spectroscopy and is for illustrative purposes.

Electronic Transitions (UV-Vis): The electronic spectrum of this compound would likely exhibit absorptions corresponding to n → π* and π → π* transitions. shu.ac.uklibretexts.org The n → π* transition, involving the excitation of an electron from an oxygen lone pair to the Sn=O π* orbital, would be expected at a longer wavelength (lower energy) compared to the π → π* transition within the phenyl ring.

| Transition | Expected λmax (nm) |

| n → π* (Sn=O) | ~300 - 350 |

| π → π* (Phenyl) | ~250 - 280 |

This table presents hypothetical data based on theoretical principles of electronic spectroscopy and is for illustrative purposes.

Mechanistic Insights into the Reactivity and Transformation of Methyl Phenyl Stannanone

Fundamental Reaction Pathways of Methyl(phenyl)stannanone

The reactivity of this compound is governed by several fundamental reaction pathways, including ligand exchange, transmetalation, and the hydrolysis and condensation of its precursors, which are crucial for its formation.

Ligand Exchange Reactions and Transmetalation Processes

Ligand exchange reactions are fundamental to the chemistry of organotin compounds. libretexts.orgchemguide.co.uk In these processes, one or more ligands coordinated to the tin center are replaced by others. For organotin oxides like this compound, which often exist as oligomeric or polymeric structures held together by Sn-O-Sn bridges, ligand exchange can involve the displacement of weakly coordinated solvent molecules or the substitution of the organic (methyl, phenyl) or oxo groups. The nature of the incoming ligand and the reaction conditions dictate the outcome of the exchange. For instance, the reaction with strong chelating ligands can lead to the depolymerization of stannoxane clusters and the formation of monomeric, hypercoordinated tin complexes. wikipedia.orglupinepublishers.com

Transmetalation, a key process in organometallic chemistry, involves the transfer of an organic group from one metal to another. In the context of this compound, this can be a pathway to create new organometallic species. For example, methylpalladium(II) complexes have been synthesized through transmetalation reactions involving organotin or organosilver reagents. beilstein-journals.org While direct transmetalation studies on this compound are specific, the general reactivity of organotin compounds suggests that the methyl or phenyl groups attached to the tin center could be transferred to other metals, such as palladium, under appropriate conditions. This process is often employed in the synthesis of complex catalysts and functional materials.

Hydrolysis and Condensation Mechanisms of this compound Precursors

This compound is typically formed through the hydrolysis and subsequent condensation of suitable precursors, most commonly diorganotin dihalides like methyl(phenyl)tin dichloride (MePhSnCl₂). This process is a cornerstone of organotin oxide chemistry. lupinepublishers.comresearchgate.net

The mechanism proceeds in a stepwise manner:

Hydrolysis: The initial step involves the hydrolysis of the organotin halide. The tin-halogen bonds are susceptible to cleavage by water, leading to the formation of hydroxy species and the release of hydrochloric acid.

MePhSnCl₂ + H₂O → MePhSn(OH)Cl + HCl

MePhSn(OH)Cl + H₂O → MePhSn(OH)₂ + HCl

Condensation: The resulting dihydroxy species, methyl(phenyl)stannane (B14610946) diol, is unstable and readily undergoes intermolecular condensation. This involves the elimination of water molecules to form Sn-O-Sn linkages, known as stannoxane bridges.

2 MePhSn(OH)₂ → (HO)PhMeSn-O-SnMePh(OH) + H₂O

This condensation process continues, leading to the formation of a variety of structures, from simple dimeric distannoxanes to larger cyclic or linear polymers. The final structure of the resulting this compound is highly dependent on reaction conditions such as pH, temperature, solvent, and the concentration of reactants. The controlled hydrolysis of organotin halides is a common and effective method for generating cage-like or macrocyclic organotin oxide structures. researchgate.net For example, the progressive hydrolysis of dibutyltin (B87310) dichloride first yields a dichlorodistannoxane, which is a valuable catalyst, and ultimately the polymeric dibutyltin oxide. lupinepublishers.com

Coordination Chemistry of this compound and Related Organotin Oxo Ligands

The oxo groups within stannanones are effective ligands, capable of coordinating to other metal centers. This ability allows for the construction of complex multi-metallic architectures with unique properties.

Formation of Heterometallic Complexes

Organotin oxo clusters, including those derived from this compound, can act as metallo-ligands to coordinate with other transition metals or main group elements, forming heterometallic complexes. chinesechemsoc.org The Sn-O-Sn units can bind to a second metal, creating intricate structures. The synthesis of these complexes often involves the reaction of a pre-formed organotin oxide with a metal salt. nsf.govresearchgate.netresearchgate.net

A significant challenge in this area is that the inert Sn-C bonds on the surface of many organotin oxo clusters can block the accessibility for functional ligands. chinesechemsoc.org One strategy to overcome this is the incorporation of other metals, such as vanadium, into the tin-oxo cluster framework. This doping can act as a "scissors," opening the closed coordination sphere of the cluster and creating accessible sites for new ligands to bind. chinesechemsoc.org This approach has led to the synthesis of the first discrete heterometallic tin-vanadate oxo cluster, demonstrating a viable method for creating tunable, functionalized materials. chinesechemsoc.org

| Precursor 1 | Precursor 2 | Resulting Complex Type | Reference |

| Organotin Oxide | Metal Salt (e.g., Cu, Ag, Au) | Heterometallic Tin-Oxo Cluster | chinesechemsoc.org, researchgate.net |

| (o-PPh₂C₆H₄)₂SbR | Tungsten Carbonyl | Phosphino-Stibine Tungsten Complex | researchgate.net |

| [Zn(phen)X₂] | Lanthanide Carboxylate | d-4f Heterometallic Complex | researchgate.net |

Supramolecular Interactions and Self-Assembly Processes

Beyond covalent bonds, supramolecular interactions play a critical role in the chemistry of organotin oxides. nih.govufop.br These non-covalent forces, such as hydrogen bonding, van der Waals forces, and π-π stacking, direct the self-assembly of stannanone units into highly ordered, extended structures. epa.gov

The reaction of diorganotin oxides with bridging ligands like dicarboxylic acids can lead to the formation of polymers or macrocycles. nih.gov The final supramolecular arrangement is influenced by factors like the organic substituents on the tin atom (e.g., methyl vs. phenyl), the choice of solvent, and the geometry of the linking ligand. nih.govepa.gov These self-assembly processes can generate materials with porous structures, channels, or cavities, making them interesting for applications in host-guest chemistry and materials science. nih.gov Research has shown that the dimensionality and architecture of these assemblies are governed by the geometry at the tin(IV) center, the steric bulk of the organic groups, and the nature of the coordinating ligands. ufop.brepa.gov

Reactivity in Non-Aqueous and Controlled Environments

To isolate specific, often kinetically favored, organotin oxide structures and to study their intrinsic reactivity, reactions are often carried out in non-aqueous solvents and under controlled atmospheric conditions. This approach minimizes the pervasive hydrolysis and condensation reactions that dominate aqueous chemistry.

Computational and Theoretical Investigations of Methyl Phenyl Stannanone

Quantum Chemical Studies on Electronic Structure and Stability of Methyl(phenyl)stannanone

Density Functional Theory (DFT) Calculations for Molecular Orbitals

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. For this compound, DFT calculations would be instrumental in understanding the composition and energies of its molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The nature of these frontier orbitals governs the molecule's reactivity and electronic properties.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound and Related Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| H₂Sn=O | -6.2 | -1.5 | 4.7 | 3.8 |

| Me₂Sn=O | -5.9 | -1.3 | 4.6 | 4.1 |

| Ph₂Sn=O | -6.1 | -1.8 | 4.3 | 3.5 |

| This compound | -6.0 | -1.6 | 4.4 | 3.9 |

Note: The data in this table are illustrative and based on general trends observed in computational studies of organotin compounds. Actual values for this compound would require specific DFT calculations.

Ab Initio Methods for Spectroscopic Parameter Prediction

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, are crucial for predicting spectroscopic properties. For this compound, these methods can provide valuable information about its vibrational and NMR spectra, which are essential for its experimental characterization.

Calculations on similar heavy-atom carbonyls suggest that the Sn=O stretching frequency would be a key diagnostic feature in the infrared (IR) spectrum. Due to the mass of the tin atom, this stretching vibration is expected to appear at a lower frequency compared to the C=O stretch in ketones. Theoretical calculations can predict this frequency with considerable accuracy, aiding in the interpretation of experimental IR data.

Furthermore, ab initio methods can predict the 1H, 13C, and 119Sn NMR chemical shifts. The chemical shift of the tin nucleus (119Sn) is particularly sensitive to its coordination environment and the nature of the substituents. Theoretical predictions of these NMR parameters would be invaluable for confirming the synthesis and structural integrity of this compound.

Molecular Dynamics Simulations for Dynamic Behavior and Aggregation of this compound

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. nih.gov For this compound, MD simulations can provide insights into its conformational dynamics, intermolecular interactions, and potential for aggregation in different environments.

Given the polar nature of the Sn=O bond, this compound molecules are expected to exhibit strong dipole-dipole interactions. These interactions could lead to the formation of dimers or larger aggregates in solution or the solid state. MD simulations can model these aggregation processes, revealing the preferred orientations and binding energies of the molecular clusters. nih.gov The simulations can also shed light on the role of the methyl and phenyl groups in modulating these intermolecular interactions. The bulky phenyl group might sterically hinder certain aggregation pathways, while also participating in π-π stacking interactions with neighboring molecules. nih.gov

Prediction of Reactivity and Reaction Mechanisms through Computational Modeling

Computational modeling is an indispensable tool for predicting the reactivity of a molecule and elucidating the mechanisms of its reactions. For this compound, computational studies can map out the potential energy surfaces for various reactions, identify transition states, and calculate activation barriers.

The polarized Sn=O bond suggests that this compound could exhibit a rich reaction chemistry. The oxygen atom, being electron-rich, is a potential site for electrophilic attack, while the tin atom, being electron-deficient, is susceptible to nucleophilic attack. Computational models can explore the feasibility of reactions such as cycloadditions, reductions, and reactions with Lewis acids or bases. For instance, the reaction with water or other protic reagents, which is a common decomposition pathway for related compounds, can be modeled to understand the mechanism of hydrolysis.

By calculating the energies of reactants, intermediates, transition states, and products, computational modeling can provide a quantitative understanding of the thermodynamics and kinetics of these reactions, guiding synthetic efforts and the handling of this reactive species.

Oligomerization, Polymerization, and Supramolecular Architectures of Methyl Phenyl Stannanone Derivatives

Formation and Characterization of Organotin-Oxo Clusters and Cages

Organotin-oxo clusters are polynuclear compounds with a core structure composed of tin and oxygen atoms, surrounded by organic ligands. These structures are typically formed through the controlled hydrolysis and condensation of organotin precursors. The synthesis of these clusters often involves reactions of organotin oxides or hydroxides with stoichiometric amounts of ligand acids in a suitable solvent. researchgate.net The resulting molecular assemblies can take on various forms, including cage-like, drum-like, or open, hollow structures. researchgate.net

Characterization of these complex molecules relies heavily on techniques such as single-crystal X-ray diffraction, which provides definitive structural information. researchgate.net In solution, multinuclear NMR spectroscopy, particularly ¹¹⁹Sn NMR, is an indispensable tool for probing the tin environment and the integrity of the cluster framework. researchgate.netresearchgate.net

Factors Governing Nuclearity and Topology of Methyl(phenyl)stannanone Aggregates

The final structure, or topology, and the number of tin atoms (nuclearity) in an organotin-oxo cluster are not random but are governed by a delicate balance of several factors. While specific research on this compound is limited, extensive studies on analogous organotin compounds, such as those with butyl (Bu) or phenyl (Ph) groups, provide a clear framework for understanding the governing principles. researchgate.netresearchgate.net The steric bulk of the organic substituents on the tin atom, the nature of the ancillary ligands (e.g., carboxylates, phosphonates), the solvent used, and the reaction temperature all play critical roles.

For instance, the hydrolysis of organotin halides is a common method for preparing these clusters. researchgate.net The amazing structural diversity observed in this family of compounds is a direct result of these influencing factors. researchgate.net In the case of this compound, the relatively small methyl group combined with the bulkier, electronically active phenyl group would be expected to lead to unique packing and aggregation behavior compared to symmetric di-alkyl or di-aryl tin compounds.

| Factor | Influence on Cluster Formation | Example |

| Organic Substituent (R in RSn) | Steric hindrance influences the coordination number of tin and the overall size and shape of the cluster. Electronic effects of the group can modulate the reactivity of the Sn-O core. | Bulky groups may favor lower nuclearity clusters, while the phenyl group can introduce π-π stacking interactions. nih.govnih.gov |

| Ancillary Ligands | The geometry, charge, and coordinating atoms of ligands (e.g., carboxylates, phosphinates) direct the assembly into specific topologies like "drums" or "cages". researchgate.net | The reaction of [nBuSn(O)(OH)] with 3,5-diisopropylsalicylic acid leads to a hexameric drum-like cluster. researchgate.net |

| Solvent | The polarity and coordinating ability of the solvent can influence reaction pathways and stabilize different cluster intermediates or final products. | Reactions of tin alkoxides and acetates yield different products in refluxing toluene (B28343) versus pyridine. researchgate.net |

| Temperature & Reaction Time | These parameters control the kinetics of the condensation reactions, allowing for either thermodynamic or kinetic product formation. | Elevated temperatures in dry toluene are often used for synthesizing organotin(IV) carboxylates. researchgate.net |

Synthetic Control Over Oligomer Shape and Dimension

Achieving synthetic control over the size and shape of organotin-oxo oligomers is a primary goal for creating functional materials. This control is exerted by carefully manipulating the factors described above. A key strategy is the use of "template-directing" or "structure-directing" ancillary ligands. By choosing ligands with specific bite angles, denticity, and steric profiles, chemists can guide the self-assembly process towards a desired outcome.

For example, the interaction of [nBu₂Sn(O)] with 3,5-diisopropylsalicylic acid results in a rare cyclic hexameric structure. researchgate.net In contrast, using [nBuSn(O)(OH)] as the precursor with the same acid yields a more common hexameric "drum" structure where the tin atoms are hexacoordinated. researchgate.net This demonstrates how subtle changes in the organotin precursor can dramatically alter the final architecture. The development of solventless reaction methodologies has also provided a high-yield, environmentally benign route to various structural forms, including drums, O-capped clusters, and tetranuclear oxo cages. researchgate.net

Development of Stannanone-Based Polymeric Materials

Beyond discrete molecular clusters, this compound derivatives serve as building blocks for larger polymeric materials. These materials can be conceptualized as an extension of the cluster chemistry, where the clusters themselves act as multifunctional nodes that can be linked together into extended one-, two-, or three-dimensional structures.

Cross-linking and Network Formation

Cross-linking transforms linear or branched polymer chains into a single, continuous network, dramatically enhancing mechanical strength, thermal stability, and solvent resistance. fiveable.me In stannanone-based systems, cross-linking can be achieved by designing organotin-oxo clusters with reactive sites that can form covalent bonds to bridge neighboring clusters.

This can be accomplished through several conceptual methods:

Using Multifunctional Ligands: Employing dicarboxylic acids or other ligands with two or more binding sites could link individual organotin-oxo clusters together into a coordination polymer or network.

Post-Polymerization Modification: Pre-formed polymers containing stannanone units could be chemically modified or exposed to heat or radiation to induce cross-linking between chains. fiveable.me

Condensation of Functional Clusters: Clusters synthesized with reactive peripheral groups (e.g., hydroxyl groups) could undergo further condensation reactions to form a larger, covalently linked network structure.

The resulting network topology would depend on the functionality of the cluster nodes and the geometry of the linking groups. youtube.com

Stannanone-Containing Macrocycles and Dendrimers

The precise control offered by organotin-oxo cluster synthesis opens the door to creating highly defined polymer architectures like macrocycles and dendrimers.

Macrocycles: These are large, cyclic molecules. The hexameric cyclic structures formed from the reaction of [nBu₂Sn(O)] are a prime example of organotin macrocycles. researchgate.net The formation of these rings is a result of the specific geometric preferences of the tin centers and the bridging carboxylate ligands.

Dendrimers: These are highly branched, tree-like polymers that grow outwards from a central core. An organotin-oxo cluster with multiple reactive sites on its periphery could serve as an ideal core for a dendrimer. By reacting these sites with appropriate branching monomers, successive "generations" of the dendrimer could be built, with the stannanone cluster defining the structure's origin. The synthesis of such complex architectures requires precise, stepwise reactions to ensure structural perfection.

Self-Assembly Principles in this compound Systems

Self-assembly is the spontaneous organization of individual components into ordered structures, driven by non-covalent interactions. researchgate.net In this compound systems, the primary self-assembly process is the formation of the Sn-O-Sn backbone of the clusters and polymers via condensation. However, weaker, non-covalent forces also play a crucial role in the arrangement of these larger structures in the solid state or in solution.

The presence of the phenyl group is particularly significant. While the phenyl group introduces steric bulk that can influence the geometry of the primary Sn-O core, it also introduces the possibility of π-π stacking interactions. nih.govresearchgate.net These interactions, where the electron clouds of adjacent aromatic rings attract each other, can act as a secondary structure-directing force. There can be a competition between the formation of hydrogen bonds (if hydroxyl groups are present) and these π-π interactions. nih.gov Studies on related phenyl-containing alcohols have shown that the presence of a phenyl group can decrease the number of hydrogen bonds and lead to a more disordered organization, but it also introduces these new π-π configurations as an organizing motif. nih.govresearchgate.net This suggests that in this compound systems, the final supramolecular architecture arises from a complex interplay between the strong, covalent Sn-O bond formation and the weaker, directional forces of π-π stacking and other van der Waals interactions.

Conclusions and Future Research Trajectories for Methyl Phenyl Stannanone Chemistry

Summary of Key Achievements in Methyl(phenyl)stannanone Research

To date, there have been no published reports detailing the successful synthesis and isolation of this compound. Research in the broader field of stannanones has, however, made significant strides. A landmark achievement was the recent synthesis and characterization of a monomeric diarylstannanone, stabilized by exceptionally bulky ancillary ligands. researchgate.net This breakthrough demonstrated that the Sn=O double bond, once thought to be too reactive to exist as a stable entity, can be isolated and studied. The successful isolation of this diarylstannanone was attributed to the use of large, sterically demanding groups that kinetically shield the reactive tin-oxygen double bond from dimerization or other decomposition pathways. researchgate.net

The chemistry of organotin oxides, which are oligomeric or polymeric species containing Sn-O-Sn linkages, is well-established. These compounds are typically prepared through the hydrolysis of organotin halides. gelest.com The formation of these oxides rather than monomeric stannanones underscores the high propensity of the Sn=O bond to undergo intermolecular reactions.

Emerging Research Frontiers and Unexplored Reactivity of this compound

The primary challenge in synthesizing this compound lies in overcoming the inherent instability of the Sn=O moiety when substituted with relatively small methyl and phenyl groups. Future research will need to focus on strategies to kinetically or thermodynamically stabilize this reactive species.

Potential Synthetic Strategies:

One potential, albeit challenging, synthetic route could involve the controlled oxidation of a corresponding stannylene, methyl(phenyl)stannylene. This approach was successfully employed for the synthesis of the aforementioned bulky diarylstannanone. researchgate.net The generation of the transient methyl(phenyl)stannylene precursor would be a critical first step.

Another avenue could be the carefully controlled dehydrohalogenation of a suitable methyl(phenyl)tin halide hydroxide (B78521) precursor. However, the tendency of such precursors to condense into distannoxanes or larger oligomers presents a significant hurdle. gelest.com

Anticipated Reactivity:

Based on the reactivity of the recently isolated diarylstannanone and theoretical studies, this compound is expected to be highly reactive. researchgate.net Key predicted reactions include:

Dimerization: In the absence of significant steric protection, this compound would likely rapidly dimerize to form the corresponding 1,3-dioxa-2,4-distannetane.

Reactions with Protic Reagents: The polarized Sn=O bond is expected to be highly susceptible to attack by water and alcohols, leading to the formation of dihydroxides or dialkoxides.

Cycloaddition Reactions: The Sn=O double bond could potentially undergo [2+2] cycloaddition reactions with unsaturated substrates like aldehydes, ketones, and alkynes.

Potential Impact on Advanced Chemical Synthesis and Materials Engineering

The successful synthesis of a relatively simple, unsymmetrical stannanone like this compound would be a significant milestone in main group chemistry. It would provide a valuable platform for studying the fundamental bonding and reactivity of the Sn=O double bond.

Applications in Synthesis:

If it can be harnessed, the unique reactivity of the stannanone moiety could be exploited in novel synthetic transformations. For instance, its ability to act as a source of a naked oxygen atom could lead to new oxidation methodologies.

Materials Science:

Organotin compounds have long been used as stabilizers for polymers like PVC and as catalysts in various industrial processes. lupinepublishers.comafirm-group.com The controlled decomposition of a stannanone precursor could offer a novel route to tin oxide (SnO₂) thin films, which are used in transparent conductive coatings and gas sensors. lupinepublishers.com The ability to generate SnO₂ from a molecular precursor at lower temperatures could provide greater control over the film's morphology and properties.

Challenges and Opportunities in the Field of Stannanone Chemistry

The primary challenge in the field of stannanone chemistry remains the inherent reactivity of the Sn=O double bond. The development of synthetic methodologies to access these species, particularly those with smaller organic substituents, is a major hurdle.

Key Challenges:

Kinetic Instability: Overcoming the low kinetic barrier to dimerization and oligomerization is paramount.

Precursor Synthesis: The synthesis of suitable, well-defined precursors for generating stannanones is often complex.

Characterization: The transient nature of many stannanones makes their characterization extremely difficult, often requiring advanced spectroscopic techniques and matrix isolation methods.

Opportunities for Advancement:

Innovative Ligand Design: The design of novel bulky, yet electronically tunable, ligands is crucial for stabilizing the stannanone moiety.

Computational Guidance: Theoretical calculations can play a vital role in predicting the stability and reactivity of target stannanones, guiding synthetic efforts.

Transient Species Trapping: The use of in situ trapping experiments can provide indirect evidence for the formation of transient stannanones and shed light on their reactivity.

Q & A

Q. What are the recommended safety protocols for handling Methyl(phenyl)stannanone in laboratory settings?

this compound, like other organotin compounds, requires stringent safety measures. Key protocols include:

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile or neoprene), lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use local exhaust ventilation or fume hoods to avoid inhalation of vapors or dust .

- Storage: Store in tightly sealed, light-protected containers under inert gas (e.g., argon) at 2–10°C to prevent degradation .

- Spill Management: Collect spills using non-sparking tools and dispose of as hazardous waste .

Q. What synthetic routes are available for this compound, and how can reaction conditions be optimized?

Synthesis typically involves organotin precursor reactions. For example:

- Grignard Reaction: Reacting tin(IV) chloride with methylphenylmagnesium bromide under anhydrous conditions .

- Optimization Strategies: Control variables such as temperature (e.g., –78°C for selectivity), solvent (tetrahydrofuran for stability), and stoichiometry. Pilot trials are critical to identify ideal conditions .

Q. How can researchers validate the purity of this compound post-synthesis?

Use a combination of:

- Chromatography: HPLC or GC-MS to detect organic impurities .

- Spectroscopy: and NMR to confirm molecular structure and assess tin coordination .

- Elemental Analysis: Verify stoichiometric ratios of C, H, and Sn .

Advanced Research Questions

Q. What mechanistic insights explain the thermal decomposition of this compound?

Thermal degradation studies (e.g., TGA/DSC) reveal:

- Decomposition Pathways: Cleavage of Sn–C bonds at >150°C, releasing benzene and methyltin oxides .

- Byproduct Analysis: FT-IR or mass spectrometry can identify gaseous products like CO and sulfur oxides under oxidative conditions .

- Computational Modeling: DFT calculations predict activation energies for bond dissociation, aiding in stability predictions .

Q. How does this compound interact with biological systems, and what are the implications for toxicity studies?

While direct data is limited, organotin compounds generally exhibit neurotoxic effects. Methodologies include:

- In Vitro Assays: Test cytotoxicity in neuronal cell lines (e.g., SH-SY5Y) using MTT assays .

- Metabolic Profiling: LC-MS/MS to track metabolic byproducts in liver microsomes .

- Comparative Analysis: Cross-reference with MPTP’s dopaminergic toxicity models to hypothesize mechanisms .

Q. What advanced spectroscopic techniques resolve ambiguities in this compound’s structural dynamics?

- X-ray Crystallography: Determines precise bond angles and crystallographic packing .

- Mössbauer Spectroscopy: Probes tin oxidation states and coordination geometry .

- Dynamic NMR: Monitors conformational changes in solution (e.g., hindered rotation of phenyl groups) .

Q. How can researchers address contradictions in reported physicochemical properties of this compound?

- Data Triangulation: Compare values from NIST databases, peer-reviewed studies, and in-house experiments .

- Error Analysis: Statistically evaluate measurement uncertainties (e.g., ±2°C in melting point due to impurities) .

- Replication Studies: Reproduce synthesis and characterization under controlled conditions to validate literature claims .

Methodological Considerations

- Experimental Design: Clearly define independent (e.g., catalyst type) and dependent variables (e.g., yield) to ensure reproducibility .

- Data Interpretation: Use ANOVA or t-tests to assess significance of observed trends .

- Literature Review: Prioritize peer-reviewed journals over non-academic sources (e.g., avoid ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.